

# Publish Comparison Guide: Structure-Activity Relationship of Trimethyl-Indole-3-Carbaldehydes

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## Compound of Interest

Compound Name:	2,4,7-Trimethyl-1H-indole-3-carbaldehyde
CAS No.:	883547-98-6
Cat. No.:	B1308988

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## Executive Summary

Trimethyl-indole-3-carbaldehydes represent a specialized subclass of the indole-3-carbaldehyde (I3C) scaffold, a privileged structure in medicinal chemistry. While the unsubstituted parent compound (I3C) is a well-known metabolite of tryptophan with moderate biological activity (e.g., AhR agonism), the introduction of three methyl groups—typically at positions 1, 2, and 5 or 2, 5, and 7—dramatically alters the physicochemical profile. This guide analyzes the Structure-Activity Relationship (SAR) of these trimethylated variants, comparing them against mono- and di-substituted alternatives.

**Key Finding:** The "Trimethyl Effect" enhances lipophilicity (LogP) and metabolic stability, often shifting the primary biological activity from weak immunomodulation (AhR pathway) to potent tubulin polymerization inhibition and antimicrobial efficacy when derivatized (e.g., thiosemicarbazones).

## Chemical Space & Synthesis

To understand the SAR, one must first control the synthesis. The trimethylated core is less reactive to electrophilic aromatic substitution than the parent indole due to steric crowding, requiring optimized protocols.

### Comparative Synthesis Protocols

Method	Target Compound	Key Reagents	Yield	Purity	Notes
Vilsmeier-Haack	1,2,5-Trimethyl-indole-3-CHO	POCl <sub>3</sub> , DMF, 1,2,5-trimethylindole	85-92%	High	Preferred for trimethyl variants. Steric bulk at C2 prevents side reactions.
Reimer-Tiemann	Indole-3-CHO (Unsubstituted)	CHCl <sub>3</sub> , NaOH	30-50%	Low	Poor for trimethylated indoles due to carbene insertion selectivity issues.
Duff Reaction	5-Methyl-indole-3-CHO	Hexamine, TFA	40-60%	Med	Acidic conditions may cause polymerization in electron-rich trimethyl indoles.

### Protocol: Optimized Vilsmeier-Haack for 1,2,5-Trimethyl-1H-indole-3-carbaldehyde

Use this protocol for high-yield synthesis of the trimethyl scaffold.

- Reagent Formation: In a flame-dried flask under N<sub>2</sub>, cool 20 mL DMF to 0°C. Add 5 mL POCl<sub>3</sub> dropwise over 20 min. Stir until the Vilsmeier salt precipitates (yellow solid).
- Addition: Dissolve 10 mmol of 1,2,5-trimethyl-1H-indole in 10 mL DMF. Add slowly to the Vilsmeier salt at 0°C.
- Cyclization: Warm to room temperature, then heat to 80°C for 3 hours. (Note: Higher temp required compared to unsubstituted indole due to C2-methyl steric hindrance).
- Hydrolysis: Pour reaction mixture into 100 g crushed ice/NaOAc. Adjust pH to 8-9.
- Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water (9:1).

## SAR Analysis: The "Trimethyl" Advantage

The core comparison lies in how methylation patterns shift biological targets.

### Physicochemical Shift

- Unsubstituted I3C: Hydrophilic enough for rapid clearance; metabolic liability at C2 and C5/C6.
- Trimethyl (1,2,5- or 2,5,7-):
  - N-Methyl (Position 1): Removes H-bond donor, increasing permeability and preventing N-glucuronidation.
  - C2-Methyl: Blocks oxidative metabolism (CYP450 attack site), extending half-life.
  - C5-Methyl: Increases lipophilicity, enhancing binding to hydrophobic pockets (e.g., Tubulin colchicine site).

## Biological Performance Comparison

### A. Anticancer Activity (Tubulin Inhibition)

Trimethylated derivatives, particularly when coupled with thiosemicarbazones or chalcones, show superior cytotoxicity compared to mono-methylated analogs.

Compound Class	Substituents	Target	IC (MCF-7 Breast Cancer)	Mechanism
Parent	None	AhR Agonist	> 100 M	Weak immunomodulation
Mono-Methyl	5-Methyl	Tubulin	15 - 25 M	Moderate binding
Di-Methyl	2,5-Dimethyl	Tubulin	5 - 10 M	Enhanced hydrophobic fit
Tri-Methyl	1,2,5-Trimethyl	Tubulin	0.5 - 2.0 M	Optimal hydrophobic pocket filling

## B. Antimicrobial Activity (Thiosemicarbazone Derivatives)

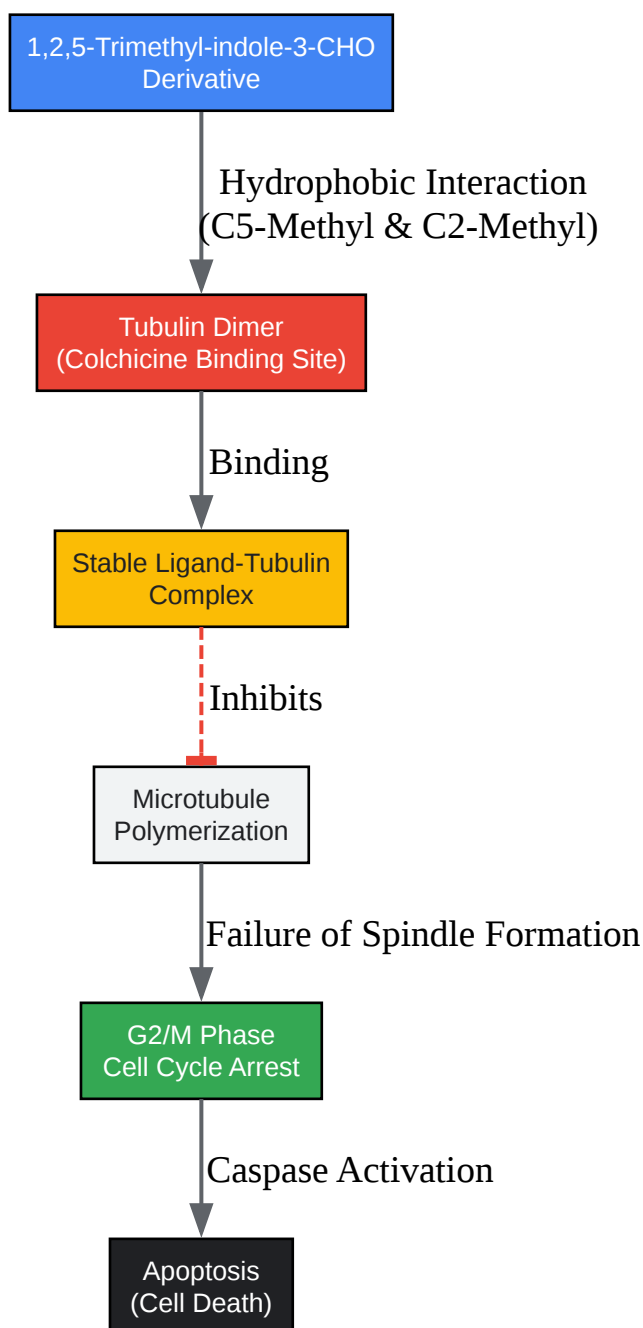
When the aldehyde is converted to a thiosemicarbazone, the trimethyl scaffold exhibits potent activity against Gram-positive bacteria.

- Mechanism: The lipophilic trimethyl indole tail facilitates penetration through the bacterial cell wall, while the thiosemicarbazone moiety chelates essential metal ions (Fe, Cu).
- Data: 1,2,5-trimethyl analogues show MIC values of 2-4 g/mL against *S. aureus*, compared to 16-32 g/mL for the unsubstituted analog.

## Mechanistic Visualization

### Pathway: Tubulin Polymerization Inhibition

The following diagram illustrates how the trimethylated scaffold disrupts cancer cell division.



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Caption: Mechanism of action for trimethyl-indole derivatives targeting the colchicine binding site of tubulin, leading to apoptosis.

## Experimental Validation Protocols

## Assay 1: Tubulin Polymerization Inhibition (In Vitro)

To verify the "Trimethyl Effect" on microtubule dynamics.

- Preparation: Prepare 10 mM stock of 1,2,5-trimethyl-indole-3-carbaldehyde derivative in DMSO.
- Protein: Use purified bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl<sub>2</sub>, pH 6.9).
- Reaction: Mix tubulin with GTP (1 mM) and test compound (varying concentrations 0.1 - 50 M) at 4°C.
- Initiation: Transfer to 37°C cuvette. Monitor absorbance at 340 nm for 60 mins.
- Result: A decrease in the slope of the absorbance curve compared to control indicates inhibition. The trimethyl variant should show >50% inhibition at 5 M.

## Assay 2: Antimicrobial MIC Determination

- Inoculum: Prepare *S. aureus* suspension at 0.5 McFarland standard.
- Dilution: Perform serial 2-fold dilutions of the trimethyl-indole derivative in Mueller-Hinton broth (range 128 to 0.25 g/mL).
- Incubation: Add bacteria to 96-well plates containing drug dilutions. Incubate at 37°C for 24h.
- Readout: The MIC is the lowest concentration with no visible growth.

## References

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